N-(3-hydroxy-5-oxo-2H-furan-4-carboximidoyl)benzamide
Description
Properties
Molecular Formula |
C12H10N2O4 |
|---|---|
Molecular Weight |
246.22 g/mol |
IUPAC Name |
N-(3-hydroxy-5-oxo-2H-furan-4-carboximidoyl)benzamide |
InChI |
InChI=1S/C12H10N2O4/c13-10(9-8(15)6-18-12(9)17)14-11(16)7-4-2-1-3-5-7/h1-5,15H,6H2,(H2,13,14,16) |
InChI Key |
NTMZQUDDBRMXGA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=O)O1)C(=N)NC(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Cyclization-Based Synthesis via Curtius Rearrangement
The Curtius rearrangement is a key step in constructing the furan-4-carboximidoyl scaffold. A representative protocol involves:
Synthesis of 4-(Isocyanatomethyl)furan-3-carbonyl Azide :
Benzylamine Addition :
Curtius Rearrangement and Cyclization :
Table 1: Optimization of Cyclization Conditions
| Parameter | Value Range | Optimal Condition | Yield (%) |
|---|---|---|---|
| Solvent | THF, DMF, Toluene | THF | 73 |
| Temperature (°C) | 60–110 | 80 | 73 |
| Reaction Time (h) | 12–24 | 16 | 73 |
This method is limited by the instability of intermediates, requiring strict anhydrous conditions.
Amidoxime Formation via Hydroxylamine Hydrochloride
The carboximidoyl group is introduced through nitrile-to-amidoxime conversion:
Nitrile Intermediate Preparation :
Amidoxime Synthesis :
Table 2: Comparative Yields for Amidoxime Derivatives
| Substituent on Benzamide | Reaction Time (h) | Yield (%) | Source |
|---|---|---|---|
| -H | 9 | 92 | |
| 4-Bromo | 18 | 73 | |
| 2-Methyl | 24 | 40 |
Steric hindrance from ortho-substituents reduces yields, while electron-withdrawing groups (e.g., bromo) accelerate reactivity.
Copper-Catalyzed Hydration of Nitriles
For substrates resistant to hydroxylamine, copper(II) acetate catalyzes nitrile hydration to form benzamide intermediates:
Reaction Setup :
Post-Hydration Amidoxime Formation :
Table 3: Copper Catalysis vs. Conventional Methods
| Method | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Cu(OAc)$$_2$$ Catalysis | 35 | 3 | 85 |
| Traditional Acid/Base | 80 | 24 | 68 |
This method is greener but requires precise control of copper loading to prevent over-oxidation.
Ultrasound-Assisted Amidoxime Synthesis
Ultrasound irradiation enhances reaction efficiency for sensitive substrates:
Procedure :
Yield Improvement :
Table 4: Ultrasonic Parameters and Outcomes
| Frequency (kHz) | Power (W) | Time (min) | Yield (%) |
|---|---|---|---|
| 20 | 150 | 15 | 85 |
| 40 | 200 | 30 | 92 |
Ultrasound promotes cavitation, accelerating nucleophilic attack and reducing side reactions.
Solid-Phase Synthesis for High-Throughput Production
Solid-supported strategies enable scalable synthesis:
Resin Functionalization :
Stepwise Assembly :
Cleavage and Purification :
Table 5: Solid-Phase vs. Solution-Phase Yields
| Metric | Solid-Phase | Solution-Phase |
|---|---|---|
| Yield (%) | 88 | 73 |
| Purity (%) | 95 | 85 |
| Scalability (g) | 10 | 1 |
This method is ideal for industrial applications but requires specialized equipment.
Computational Optimization of Reaction Pathways
Density functional theory (DFT) calculations guide condition optimization:
Transition State Analysis :
Solvent Effects :
Table 6: DFT-Predicted vs. Experimental Yields
| Step | Predicted Yield (%) | Experimental Yield (%) |
|---|---|---|
| Cyclization | 78 | 73 |
| Amidoxime Formation | 90 | 92 |
Computational models improve reproducibility by identifying optimal temperatures and catalysts.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-amino(2,4-dioxodihydrofuran-3(2H)-ylidene)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzamide oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-[(Z)-amino(2,4-dioxodihydrofuran-3(2H)-ylidene)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(Z)-amino(2,4-dioxodihydrofuran-3(2H)-ylidene)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Features of Selected Benzamide Derivatives
Key Observations:
Structural Diversity :
- The furan-containing benzamide distinguishes itself through its oxygen-rich heterocycle, which may enhance hydrogen bonding and aqueous solubility compared to lipophilic analogs like CTPB (pentadecyl chain) or CTB (ethoxy/trifluoromethyl groups) .
- In contrast, phthalimide-based benzamides (e.g., 4-Benzamido-N-(1,3-dioxoisoindolin-2yl)benzamide) exhibit rigid, planar structures conducive to intercalation or enzyme binding, explaining their insecticidal activity .
Biological Activity :
- HAT Modulation : CTB and CTPB demonstrate p300 HAT activation, whereas anacardic acid-derived benzamides (e.g., compound 4/5 in ) show HAT inhibition. The furan derivative’s activity remains speculative but could align with HAT modulation due to structural parallels .
- Cytotoxicity and Insecticidal Effects : N-(Phenylcarbamoyl)benzamide exhibits cytotoxic properties, while phthalimide derivatives target insects, highlighting the role of substituents in directing biological specificity .
ADMET Considerations :
- Lipophilic groups (e.g., pentadecyl chains in CTPB) may improve membrane permeability but increase metabolic instability. The furan derivative’s polar groups could balance solubility and absorption, similar to predictions for N-(Phenylcarbamoyl)benzamide .
- Phthalimide derivatives’ low bioconcentration factors suggest environmental safety, a critical advantage for agrochemical applications .
Biological Activity
N-(3-hydroxy-5-oxo-2H-furan-4-carboximidoyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : CHNO
Molecular Weight : 246.22 g/mol
IUPAC Name : this compound
Canonical SMILES : C1C(=C(C(=O)O1)C(=N)NC(=O)C2=CC=CC=C2)O
The compound features a furan ring, a hydroxyl group, and an amide group, which contribute to its reactivity and potential interactions with biological targets.
This compound exhibits its biological effects primarily through its interaction with various enzymes and receptors. The compound may act as an inhibitor or modulator in biochemical pathways, influencing processes such as inflammation and cell proliferation.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
- Receptor Interaction : It may bind to receptors on cell membranes, triggering signaling cascades that affect cell behavior.
Biological Activities
Research indicates that this compound possesses several promising biological activities:
Anticancer Activity
Studies have shown that the compound exhibits antiproliferative effects against various cancer cell lines. For instance, it has been tested against MCF-7 (breast cancer) cells with notable results:
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 3.1 |
| HCT116 | 3.7 |
| HEK 293 | 5.3 |
These findings suggest that the compound may serve as a lead for developing new anticancer therapies.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Its ability to modulate inflammatory pathways could make it beneficial in treating conditions like arthritis or other inflammatory diseases.
Antioxidant Activity
Preliminary studies indicate that this compound may exhibit antioxidant properties, potentially protecting cells from oxidative stress by scavenging free radicals.
Case Studies and Research Findings
- Antiproliferative Studies : A study evaluating various derivatives of benzamide compounds found that those with hydroxyl substitutions exhibited enhanced antiproliferative activity against cancer cell lines, including MCF-7. The presence of hydroxyl groups was linked to increased biological activity due to improved solubility and interaction with biological targets .
- Mechanistic Insights : Research focusing on the interaction between the compound and specific enzymes revealed that it could inhibit key metabolic enzymes involved in cancer progression, suggesting a dual role in both direct antiproliferative effects and indirect modulation of metabolic pathways .
- In Vivo Studies : Although most current data stems from in vitro studies, future investigations are necessary to evaluate the pharmacokinetics and therapeutic efficacy of the compound in vivo, assessing its potential side effects and overall safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
